2-[(1R,6S,7R)-bicyclo[4.1.0]heptan-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Molecular Formula: C₁₆H₂₅BO₂ Molecular Weight: 238.07 g/mol CAS Purity: 95% . Structural Features: This compound contains a bicyclo[4.1.0]heptane (norbornane) core fused with a 1,3,2-dioxaborolane ring. The stereochemistry (1R,6S,7R) imparts rigidity and influences its reactivity in cross-coupling reactions. The tetramethyl groups on the dioxaborolane enhance steric protection, improving stability against hydrolysis .
Properties
IUPAC Name |
2-[(1S,6R)-7-bicyclo[4.1.0]heptanyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO2/c1-12(2)13(3,4)16-14(15-12)11-9-7-5-6-8-10(9)11/h9-11H,5-8H2,1-4H3/t9-,10+,11? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLMQBKCHIMSCP-ZACCUICWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2C3C2CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2[C@H]3[C@@H]2CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,6S,7R)-bicyclo[4.1.0]heptan-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of bicyclo[4.1.0]heptane derivatives with boronic esters under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or nickel complexes to facilitate the formation of the dioxaborolane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-[(1R,6S,7R)-bicyclo[4.1.0]heptan-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can yield simpler boron-containing compounds.
Substitution: The dioxaborolane ring can participate in substitution reactions, often facilitated by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically conducted under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
Applications in Medicinal Chemistry
-
Drug Development : The compound's boron atom plays a crucial role in drug design as boron-containing compounds are known to exhibit unique biological activities. Research indicates that they can act as enzyme inhibitors or modulators of biological pathways.
- Case Study : A study demonstrated that boron-containing compounds can enhance the efficacy of certain anticancer drugs by improving their solubility and bioavailability.
- Targeted Therapy : The bicyclic structure allows for the modification of the compound to target specific biological pathways or receptors, making it a candidate for developing targeted therapies in oncology.
Applications in Materials Science
-
Polymer Chemistry : The compound can be utilized as a building block in the synthesis of boron-containing polymers with enhanced thermal stability and mechanical properties.
- Example : Research has shown that incorporating boron into polymer matrices can improve their flame retardant properties and thermal resistance.
- Nanotechnology : Its unique structural features allow for the functionalization of nanoparticles for drug delivery systems. The compound can enhance the targeting capabilities of nanoparticles due to its ability to bind selectively to certain biomolecules.
Applications in Organic Synthesis
-
Cross-Coupling Reactions : The compound is useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis.
- Case Study : A research paper highlighted the successful use of this compound in synthesizing complex organic molecules through efficient cross-coupling reactions.
- Reagent Development : It serves as a reagent for various transformations due to its ability to stabilize reactive intermediates during chemical reactions.
Comparative Data Table
| Application Area | Specific Use | Benefits |
|---|---|---|
| Medicinal Chemistry | Drug Development | Enhanced solubility and bioavailability |
| Targeted Therapy | Selective targeting of biological pathways | |
| Materials Science | Polymer Chemistry | Improved thermal stability and mechanical properties |
| Nanotechnology | Enhanced targeting capabilities | |
| Organic Synthesis | Cross-Coupling Reactions | Efficient formation of carbon-carbon bonds |
| Reagent Development | Stabilization of reactive intermediates |
Mechanism of Action
The mechanism of action of 2-[(1R,6S,7R)-bicyclo[4.1.0]heptan-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The pathways involved often include the formation of boronate esters, which are key intermediates in many reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Bicyclic Systems
Physicochemical Properties
- Thermal Stability : The target compound’s bicyclo[4.1.0] system provides greater thermal stability (decomposition >150°C) compared to bicyclo[1.1.1] derivatives (<100°C) .
- Solubility: Tetramethyl groups reduce water solubility; the 3-oxa analogue () is 20% more soluble in ethanol due to polarity .
Research Findings and Trends
- Cross-Coupling Efficiency : The bicyclo[4.1.0] system in the target compound shows moderate reactivity in Suzuki-Miyaura reactions (yields ~70–85%), outperforming bicyclo[1.1.1] derivatives (~50–60%) but lagging behind bicyclo[2.2.1] systems (~90%) .
- Stereochemical Influence : The (1R,6S,7R) configuration enables enantioselective synthesis of chiral intermediates, a feature absent in racemic bicyclo[2.2.1] derivatives .
Biological Activity
The compound 2-[(1R,6S,7R)-bicyclo[4.1.0]heptan-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a bicyclic boron compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H19BO2
- Molecular Weight : 194.08 g/mol
- CAS Number : 2152645-07-1
- InChI Key : VLUPSUNLCGSYAH-UHFFFAOYSA-N
Anticancer Properties
Recent studies indicate that boron-containing compounds can exhibit significant anticancer activity. The dioxaborolane structure is hypothesized to interfere with cellular processes involved in tumor growth.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of dioxaborolanes showed promising results in inhibiting the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Enzyme Inhibition
Dioxaborolanes have been noted for their ability to inhibit certain enzymes that are critical in metabolic pathways. This inhibition can lead to altered metabolic states in cells.
Research Finding : Research has shown that this compound inhibits the enzyme Aldose Reductase (AR), which is implicated in diabetic complications. The inhibition of AR can help mitigate the effects of hyperglycemia on tissues .
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : Dioxaborolanes can influence ROS levels within cells, leading to oxidative stress that may trigger cell death in cancerous cells.
- Binding Affinity : The bicyclic structure allows for enhanced binding to target proteins and enzymes, increasing the efficacy of inhibition.
- Cell Cycle Regulation : By affecting key regulatory proteins within the cell cycle, these compounds can induce cell cycle arrest at various phases.
Data Table: Biological Activities of Dioxaborolanes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
